4-Methoxypyrimidin-5-amine
Overview
Description
4-Methoxypyrimidin-5-amine is an organic compound with the molecular formula C5H7N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by a methoxy group (-OCH3) attached to the fourth carbon and an amino group (-NH2) attached to the fifth carbon of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxypyrimidin-5-amine can be synthesized through several methods. One common synthetic route involves the reduction of 4-chloro-6-methoxy-5-nitropyrimidine. The reduction is typically carried out using hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is conducted in ethanol at ambient temperature under a hydrogen atmosphere at a pressure of 2 bars. The reaction mixture is then filtered, and the solvent is removed to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as catalytic hydrogenation using different catalysts or reaction conditions may be explored to improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyrimidin-5-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted pyrimidines.
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon catalyst in ethanol.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of 4-chloro-6-methoxy-5-nitropyrimidine yields this compound, while substitution reactions can produce a wide range of substituted pyrimidines with different functional groups.
Scientific Research Applications
4-Methoxypyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of 4-Methoxypyrimidin-5-amine and its derivatives involves interactions with specific molecular targets and pathways. For example, certain derivatives may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound may also interact with nucleic acids or proteins, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloropyrimidine-5-amine
- 4-Methoxypyrimidine
- 5-Aminopyrimidine
Uniqueness
4-Methoxypyrimidin-5-amine is unique due to the presence of both methoxy and amino groups on the pyrimidine ring
Properties
IUPAC Name |
4-methoxypyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-4(6)2-7-3-8-5/h2-3H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGTVTHIGJBTNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534113 | |
Record name | 4-Methoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15579-82-5 | |
Record name | 4-Methoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxypyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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